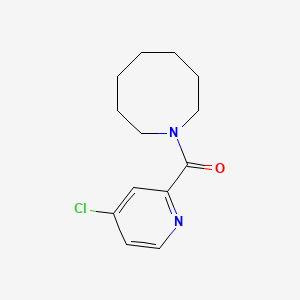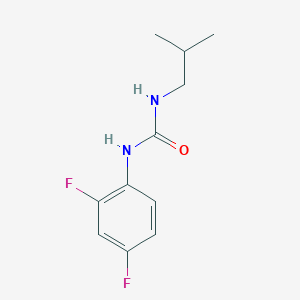
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea, also known as Diflubenzuron, is a chemical compound that belongs to the class of benzoylureas. It is widely used as an insecticide in agriculture and forestry to control pests such as caterpillars, beetles, and flies. Diflubenzuron is a highly effective insecticide due to its ability to inhibit the synthesis of chitin, which is an essential component of the exoskeleton of insects.
Mecanismo De Acción
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean works by inhibiting the synthesis of chitin, which is an essential component of the exoskeleton of insects. Chitin is responsible for providing structural support and protection to the insect's body. By inhibiting chitin synthesis, 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean disrupts the formation of the insect's exoskeleton, leading to death.
Biochemical and Physiological Effects:
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean has been found to have minimal impact on non-target organisms, including mammals and birds. However, it can have adverse effects on aquatic organisms, such as fish and crustaceans. 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean has been shown to have a low toxicity to humans, and there is no evidence of carcinogenic or mutagenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean is a highly effective insecticide, and its use in pest control has been widely documented. It is relatively easy to synthesize and has a long shelf life. However, 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean can be expensive to produce, and its effectiveness can be reduced by factors such as weather conditions and insect resistance.
Direcciones Futuras
There are several potential future directions for research on 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean. One area of interest is the development of new formulations of 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean that are more effective and have a lower impact on non-target organisms. Another area of research is the investigation of the potential use of 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean in the control of insect-borne diseases such as malaria and dengue fever. Additionally, research could be conducted to explore the potential use of 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean in the control of agricultural pests in developing countries.
Métodos De Síntesis
The synthesis of 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean involves the reaction of 2,4-difluoroaniline with isobutyl isocyanate in the presence of a catalyst. The reaction takes place at elevated temperatures and pressures, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean has been extensively studied for its insecticidal properties and its potential use in pest control. It has been found to be highly effective against a wide range of insect pests, including the spruce budworm, gypsy moth, and diamondback moth. 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean has also been used in the control of mosquitoes and black flies.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-7(2)6-14-11(16)15-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJFWJMIKHXNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


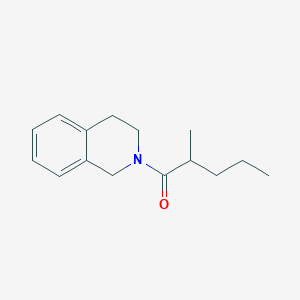
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
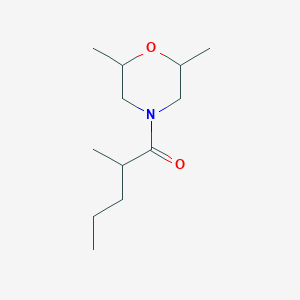
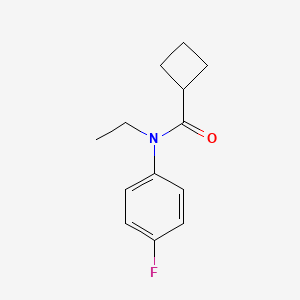

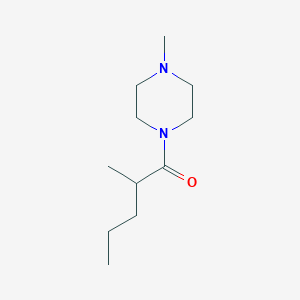
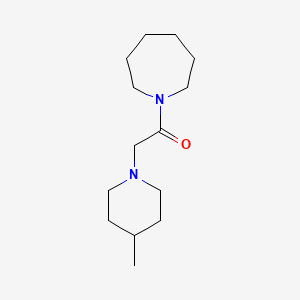

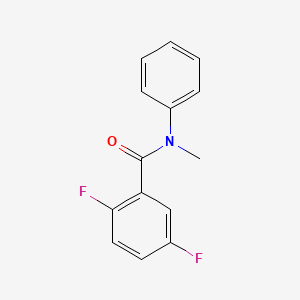
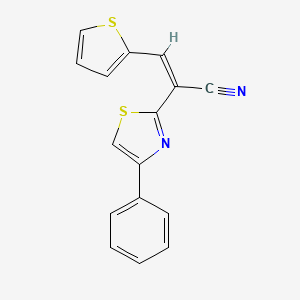
![4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)

